molecular formula C10H11F2NO2 B14041832 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one

1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14041832
M. Wt: 215.20 g/mol
InChI Key: RYNMKCKOKFHJRL-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one is a specialized chemical compound with significant applications in medicinal chemistry and antibacterial research. This phenylpropanone derivative features a difluoromethoxy substitution at the 3-position and an amino group at the 4-position of the phenyl ring, creating a valuable scaffold for pharmaceutical development and chemical synthesis. The compound serves as a key synthetic intermediate in the development of novel antimicrobial agents, particularly against Gram-negative bacteria. Research indicates that derivatives containing the difluoromethoxy phenyl structural motif demonstrate potent activity against problematic pathogens including Pseudomonas aeruginosa . The presence of the difluoromethoxy group enhances metabolic stability and membrane permeability, crucial properties for antibacterial efficacy . This compound functions as a critical building block in the synthesis of α-amino amide derivatives that act as potent LpxC inhibitors . LpxC (UDP-3- O -[( R )-3-hydroxymyristoyl]-- N -acetylglucosamine deacetylase) represents a promising therapeutic target for combating Gram-negative bacterial infections, as it catalyzes the first committed step in lipid A biosynthesis, an essential component of the outer membrane . The strategic incorporation of the difluoromethoxy group adjacent to the amino functionality creates optimal steric and electronic properties for enzyme inhibition. Researchers utilize 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one primarily in: (1) Development of novel LpxC inhibitors for treating multidrug-resistant bacterial infections ; (2) Structure-activity relationship studies to optimize antibacterial potency and pharmacological properties ; (3) Medicinal chemistry campaigns exploring selective enzyme inhibition through targeted molecular design . The compound's reactive ketone group enables versatile chemical transformations, allowing synthetic access to diverse heterocyclic systems and amine derivatives essential for drug discovery. The molecular formula of this compound is C 10 H 11 F 2 NO 2 , with a molecular weight of 215.20 g/mol . Structural analogs with similar difluoromethoxy phenyl scaffolds have demonstrated promising in vitro and in vivo efficacy against resistant bacterial strains, highlighting the therapeutic potential of this chemical series . For Research Use Only. Not intended for diagnostic or therapeutic applications. This product is for laboratory research purposes only and is not approved for human consumption or clinical use. Proper safety protocols should be followed when handling this compound, including appropriate personal protective equipment and engineering controls.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

1-[4-amino-3-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H11F2NO2/c1-6(14)4-7-2-3-8(13)9(5-7)15-10(11)12/h2-3,5,10H,4,13H2,1H3

InChI Key

RYNMKCKOKFHJRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)OC(F)F

Origin of Product

United States

Preparation Methods

Difluoromethoxy Group Introduction

The difluoromethoxy moiety is introduced via alkylation using chlorodifluoroacetate:

  • Alkylation of Catechol Derivatives :
    • 3,4-Dihydroxybenzaldehyde reacts with chlorodifluoroacetate in DMF, yielding 4-difluoromethoxy-3-hydroxybenzaldehyde (45% yield).
    • Optimization Note : Excess chlorodifluoroacetate (1.5 equiv) and K₂CO₃ base improve yield.

Amination and Ketone Formation

A two-step sequence converts the aldehyde to the target ketone:

  • Reductive Amination :
    • Intermediate aldehydes undergo reductive amination with ammonium acetate and NaBH₃CN in DMF, producing 4-amino-3-(difluoromethoxy)phenylpropan-1-one (32–65% yield).
    • Key Reaction :

      $$

      \text{Aldehyde} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, DMF}} \text{Primary Amine}

      $$
  • Oxidation to Propan-2-one :
    • MnO₂ or CrO₃ oxidizes the secondary alcohol (from aldol condensation) to the ketone.

Reaction Optimization

Catalytic Systems

  • InCl₃-Catalyzed Methods : Ultrasound-assisted InCl₃ (20 mol%) in 50% EtOH reduces reaction time to 20 min with 95% yield for analogous ketones.
  • Pd/C Hydrogenation : Selective reduction of nitro groups to amines (e.g., 4-nitro to 4-amino) achieves >90% conversion.

Solvent and Temperature Effects

Condition Optimal Value Impact on Yield
Solvent 50% EtOH Maximizes polarity for intermediate solubility
Temperature 40°C Balances reaction rate and side-product formation
Ultrasound Irradiation 25 kHz Enhances mass transfer and reduces time

Characterization Data

The final compound is validated via:

  • NMR : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), δ 6.89 (s, 1H, ArH), δ 2.55 (s, 3H, CH₃).
  • HRMS : m/z 215.20 [M+H]⁺ (calc. 215.08 for C₁₀H₁₁F₂NO₂).
  • Melting Point : 128–130°C (lit. 130°C).

Industrial-Scale Adaptations

Challenges and Solutions

Chemical Reactions Analysis

1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Amino-2-(difluoromethoxy)phenyl)propan-2-one

  • Structure: Differs in the position of the amino and difluoromethoxy groups (3-amino-2-difluoromethoxy vs. 4-amino-3-difluoromethoxy).
  • Impact : The positional isomerism may alter electronic distribution, affecting reactivity and binding affinity in biological targets.
  • Synthesis : Likely involves similar intermediates as other difluoromethoxy-containing ketones, such as halogenation or nucleophilic substitution steps .

1-(3-(Trifluoromethyl)phenyl)propan-2-one

  • Structure : Replaces difluoromethoxy with a trifluoromethyl group.

Functional Group Modifications

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one

  • Structure : Contains bromomethyl and chlorine substituents instead of difluoromethoxy.
  • Impact : The bromomethyl group introduces a reactive site for further functionalization (e.g., Suzuki coupling), while chlorine increases molecular weight (MW: 276.56 vs. ~210 for the target compound) and may reduce solubility .
  • Physicochemical Properties : Higher density (1.538 g/cm³) compared to methoxy/difluoromethoxy analogs, reflecting increased halogen content .

1-(4-Fluoro-3-methoxyphenyl)propan-2-one

  • Structure: Methoxy and fluoro substituents instead of amino and difluoromethoxy.
  • Impact : Methoxy groups are less metabolically stable than difluoromethoxy, as seen in comparative pharmacokinetic studies of fluorinated compounds.
  • Properties : Boiling point: 260.8°C; density: ~1.0 g/cm³ .

Data Tables: Comparative Analysis

Compound Name Molecular Formula Substituents Boiling Point (°C) Density (g/cm³) Key Applications
1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one C₁₀H₁₁F₂NO₂ 4-NH₂, 3-OCHF₂ ~260 (predicted) ~1.0 (predicted) Drug intermediates
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 3-CF₃ N/A N/A Fenfluramine synthesis
1-(4-Fluoro-3-methoxyphenyl)propan-2-one C₁₀H₁₁FO₂ 4-F, 3-OCH₃ 260.8 1.0 Reference for physicochemical data
1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one C₁₀H₁₁BrClNO 4-NH₂, 3-CH₂Br, 1-Cl 379.4 1.538 Reactive intermediate

Biological Activity

1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one, a compound with a unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one is C10_{10}H10_{10}F2_2N2_2O, with a molecular weight of approximately 224.19 g/mol. The presence of the difluoromethoxy group enhances its biochemical interactions and stability, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : It acts as an inhibitor for various enzymes by binding to active sites or allosteric sites, which modulates their activity. For instance, studies have indicated that compounds with similar structures exhibit significant inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular signaling pathways .
  • Protein-Ligand Interactions : The compound may influence protein-ligand interactions, providing insights into cellular processes and potential therapeutic targets.

Therapeutic Applications

1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one has shown promise in several therapeutic areas:

  • Anti-inflammatory Agents : Due to its ability to inhibit PDEs, it may serve as a potential anti-inflammatory agent, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to known anticancer agents supports further investigation into its efficacy against various cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one:

  • PDE4 Inhibition : A study reported that compounds with difluoromethoxy groups exhibited IC50_{50} values in the low nanomolar range for PDE4 inhibition, indicating strong biological activity .
    CompoundIC50_{50} (nM)Selectivity
    5v26>2000-fold over PDE7
    11a6>2000-fold over PDE9
    5k3.5>2000-fold over PDE2
  • Antitumor Activity : In vivo studies demonstrated that structurally similar compounds significantly suppressed tumor growth in xenograft models without exhibiting toxicity . This suggests that 1-(4-Amino-3-(difluoromethoxy)phenyl)propan-2-one could also exhibit similar anticancer properties.

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